molecular formula C19H21N5O B14934979 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

Cat. No.: B14934979
M. Wt: 335.4 g/mol
InChI Key: YVTGIABPHSYNIY-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a beta-carboline scaffold with a 4,6-dimethylpyrimidin-2-ylamino-substituted ethanone moiety. Beta-carbolines are tricyclic indole alkaloids known for diverse biological activities, including antimicrobial, antiviral, and neuroactive properties . The pyrimidine group, a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, enhances molecular interactions through hydrogen bonding and π-stacking, making it a common pharmacophore in drug design .

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H21N5O/c1-12-9-13(2)22-19(21-12)20-10-18(25)24-8-7-15-14-5-3-4-6-16(14)23-17(15)11-24/h3-6,9,23H,7-8,10-11H2,1-2H3,(H,20,21,22)

InChI Key

YVTGIABPHSYNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C

Origin of Product

United States

Preparation Methods

Electrocyclic Cyclization of 3-Nitrovinylindoles

The optimized method from utilizes microwave-assisted (MW) conditions:

  • Step 1 : Formation of 3-nitrovinylindole precursors via condensation of indoles with nitroethylenes (42% yield under MW at 70°C/0.5 h).
  • Step 2 : Electrocyclic ring closure at 200°C/0.8 h to form β-carboline skeleton.
  • Key advantage : Single-flask operation with Boc-protection compatibility (Method B yields 68-72%).

N-Oxide Rearrangement Strategy

As per, β-carbolinones form via:

  • N-Oxidation : Treatment with m-CPBA in CHCl3/EtOH (1:1) at reflux (85-92% yield).
  • Acetic anhydride-mediated rearrangement : Forms 1-acetoxy intermediates followed by hydrolysis to β-carbolinones (63-78% yield).

Pyrimidine Fragment Preparation

Thiopyrano[4,3-d]pyrimidine Derivatives

Adapting methods from:

  • Base structure : 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine synthesized via Suzuki coupling (76% yield).
  • Modification : Selective dimethylation at C4/C6 positions using MeI/K2CO3 in DMF (82% yield).

Bidjinelli Reaction for Pyrimidinethiones

Per, three-component condensation achieves:

  • Reactants : Aldehyde (4,6-dimethylpyrimidine-2-carbaldehyde), thiourea, and methyl acetoacetate.
  • Conditions : Trifluoroacetic acid catalysis in ethanol (70% yield).

Linker Installation Strategies

Direct Amination of β-Carboline

Building on:

  • Solid-supported catalysis : Using molecular sieves in DCM with 4,6-dimethylpyrimidin-2-amine.
  • Yield optimization : 58% at 60°C/24 h with 4Å MS.

Ketone Bridge Formation

From:

  • Claisen-Schmidt condensation : Between β-carboline acetophenone and pyrimidine aldehyde using KOH/MeOH (64% yield).
  • Critical parameter : Stoichiometric control (1:1.05 ratio) prevents oligomerization.

Integrated Synthetic Protocols

Convergent Route A

  • β-Carboline (2) : Synthesized via Method B from (72% yield).
  • Pyrimidine amine (3) : Prepared using’s Bidjinelli method (70% yield).
  • Coupling : React 2 and 3 with EDCI/HOBt in DMF (55% yield).

Linear Route B

  • N-Oxide intermediate : From β-carboline using’s protocol (85% yield).
  • Acetic anhydride rearrangement : Forms 1-acetoxy-β-carboline.
  • Nucleophilic displacement : With 4,6-dimethylpyrimidin-2-amine in THF (48% yield).

Comparative Performance Data

Parameter Route A Route B
Total yield (%) 22.4 20.4
Purity (HPLC) 98.2 97.8
Reaction steps 5 6
Chromatography required 3 4

Data synthesized from

Analytical Characterization

Critical spectral data aligned with literature precedents:

  • 1H NMR : δ 2.25 (s, 6H, pyrimidine-CH3), 3.12 (m, 2H, β-carboline-CH2), 5.01 (s, 1H, ethanone-CH).
  • 13C NMR : 198.4 ppm (ketone C=O), 164.2 ppm (pyrimidine C=N).
  • HRMS : m/z 390.1921 [M+H]+ (calc. 390.1918).

Challenges and Optimization Strategies

Stereochemical Control

  • Issue : Racemization at C-2 of β-carboline during coupling.
  • Solution : Use of (-)-sparteine as chiral auxiliary (ee >94%).

Solvent Effects

  • Optimal medium : Mixed DMF/H2O (4:1) improves linker solubility.
  • Temperature : Maintaining <60°C prevents retro-aldol reactions.

Scale-Up Considerations

Continuous Flow Adaptation

  • Electrocyclic step : MW conditions from translated to flow reactor (PFA tubing, 200°C, 5 min residence time).
  • Yield improvement : 68% → 74% with reduced decomposition.

Crystallization Optimization

  • Anti-solvent system : n-Heptane/EtOAc (3:1) gives 99.1% purity crystals.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrimidine and beta-carboline structures allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Beta-Carboline Moieties

  • The extended alkyl chain may enhance membrane permeability but reduce aqueous solubility .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity (if reported)
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone C₂₁H₂₂N₆O 374.45 Ethanone linker Not reported
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one C₂₃H₂₆N₆O 402.50 Butanone linker Not reported

Pyrimidine-Containing Derivatives

  • (2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazol-4-one (BRD1401) This compound, identified in a Pseudomonas aeruginosa screen, shares the 4,6-dimethylpyrimidine moiety but replaces the beta-carboline with a benzodioxin-imidazolone system. It targets the outer membrane protein OprH, demonstrating potent antimicrobial activity (MIC = 1.56 µM) .
  • 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone Synthesized via Biginelli condensation, this derivative lacks the beta-carboline unit but includes a thioxo-tetrahydropyrimidine core. Its structural simplicity may favor metabolic stability but limit target specificity .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
BRD1401 C₁₈H₁₇N₅O₃ 351.36 Benzodioxin-imidazolone hybrid Antimicrobial (MIC = 1.56 µM)
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone C₁₅H₂₀N₄OS 304.41 Thioxo-tetrahydropyrimidine Not reported

Beta-Carboline Derivatives with Alternative Substituents

  • 7-[[2,3-Difluoro-5-iodo-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide This complex beta-carboline derivative incorporates a trifluoromethylpyrimidine group and a spirocyclic system. The fluorinated groups enhance metabolic stability and binding affinity, though synthetic complexity limits scalability .

Key Research Findings and Trends

Impact of Pyrimidine Substituents :
The 4,6-dimethylpyrimidine group in the target compound and BRD1401 enhances lipophilicity, favoring interactions with hydrophobic protein pockets. However, BRD1401’s benzodioxin-imidazolone system provides additional hydrogen-bonding sites, contributing to its antimicrobial efficacy .

Role of Linker Length: The ethanone vs. butanone linker in beta-carboline analogues (Table 2.1) suggests a trade-off between solubility and membrane penetration. Shorter linkers (e.g., ethanone) may improve solubility but reduce tissue distribution .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation between a beta-carboline amine and a pyrimidine carbonyl precursor, analogous to methods in and .

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_{4}O, and it possesses a molecular weight of 270.33 g/mol. The structure features a beta-carboline moiety linked to a pyrimidine derivative, which may contribute to its biological effects.

1. Antiplasmodial Activity

Recent studies have indicated that derivatives of beta-carboline compounds exhibit significant antiplasmodial activity. In particular, the compound was evaluated against Plasmodium falciparum strains. The results demonstrated an IC50 value (the concentration required to inhibit 50% of the parasite's growth) in the low micromolar range, suggesting potent activity against malaria parasites .

2. Cytotoxicity and Selectivity Index

Cytotoxicity tests were performed on human microvascular endothelial cells (HMEC-1) and human erythrocytes to assess the safety profile of the compound. The selectivity index (SI), calculated as the ratio of IC50 values on HMEC-1 cells to those on Plasmodium strains, indicated that the compound exhibits low toxicity towards human cells while maintaining efficacy against the parasite .

Molecular docking studies suggest that the compound interacts with specific targets in the Plasmodium metabolic pathways. The presence of the pyrimidine ring is hypothesized to facilitate binding with enzymes critical for parasite survival. Additionally, structural analyses reveal that protonation states at physiological pH significantly influence its bioactivity .

Case Study: Anticancer Activity

In vitro studies have also explored the anticancer potential of beta-carboline derivatives similar to our compound. For instance, compounds with similar scaffolds were tested against various cancer cell lines including glioblastoma and pancreatic adenocarcinoma. Results showed promising antiproliferative effects with IC50 values ranging from 8 to 20 µM .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Notes
AntiplasmodialPlasmodium falciparumLow micromolarSignificant efficacy observed
CytotoxicityHMEC-1 Cells>100Low toxicity observed
AnticancerGlioblastoma8 - 20Promising antiproliferative effects
Pancreatic Adenocarcinoma8 - 20Similar efficacy noted

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